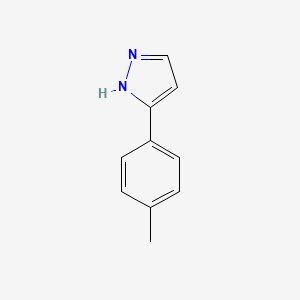

3-(p-Tolyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMXXXBTALQTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369333 | |

| Record name | 5-(4-Methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59843-75-3 | |

| Record name | 5-(4-Methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(p-Tolyl)-1H-pyrazole: A Privileged Scaffold in Medicinal Chemistry

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of 3-(p-Tolyl)-1H-pyrazole, a key derivative that serves as a versatile scaffold in drug discovery and development. We will delve into its chemical identity, synthesis, and physicochemical properties, with a particular focus on its spectroscopic signature. Furthermore, this guide will explore the significant therapeutic potential of tolyl-pyrazole derivatives, particularly in the realms of oncology and anti-inflammatory research. Detailed experimental protocols for its synthesis and biological evaluation are provided to empower researchers in their scientific pursuits.

Introduction: The Significance of the Pyrazole Moiety

Heterocyclic compounds form the bedrock of contemporary drug discovery, with nitrogen-containing scaffolds being of paramount importance.[2] Among these, the pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold." This designation stems from its recurrence in a multitude of biologically active compounds and approved drugs.[1] The metabolic stability of the pyrazole nucleus is a key factor in its success, contributing to favorable pharmacokinetic profiles.[1]

The versatility of the pyrazole core allows for extensive structural modifications, leading to a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antioxidant properties.[2][3] Notable drugs incorporating the pyrazole moiety include the blockbuster COX-2 inhibitor Celecoxib (Celebrex®) for treating inflammatory diseases and the androgen receptor antagonist Apalutamide for prostate cancer.[1]

This compound, with its strategic placement of a tolyl group, presents a valuable building block for the synthesis of novel therapeutic agents. The tolyl group can influence the compound's lipophilicity and steric interactions with biological targets, making it a focal point for structure-activity relationship (SAR) studies.[4]

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound at room temperature.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [5] |

| Molecular Weight | 158.20 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | A related compound, 3-Methyl-5-p-tolyl-1H-pyrazole, has a melting point of 118-124 °C. | [1] |

| Solubility | Generally soluble in organic solvents. | [2] |

| InChI | 1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | [5] |

| SMILES | Cc1ccc(cc1)-c2cc[nH]n2 | [5] |

Synthesis of this compound

The synthesis of pyrazoles is a well-established area of organic chemistry, with the most common method being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible and efficient synthetic route involves the reaction of a p-tolyl-substituted β-diketone with hydrazine hydrate.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from a readily available ketone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

1-(p-Tolyl)ethan-1-one

-

Ethyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

Step 1: Synthesis of 1-(p-tolyl)butane-1,3-dione

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 1-(p-tolyl)ethan-1-one (1.0 equivalent) dropwise at 0 °C.

-

After the addition is complete, add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(p-tolyl)butane-1,3-dione, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(p-tolyl)butane-1,3-dione (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected data is summarized below, based on the analysis of closely related pyrazole derivatives.[6][7][8][9]

| Technique | Expected Observations |

| ¹H NMR | ~13.0 ppm (br s, 1H, N-H): The acidic proton on the nitrogen of the pyrazole ring. The chemical shift can be variable and the peak may be broad. ~7.7-7.2 ppm (m, 4H, Ar-H): Aromatic protons of the tolyl group, likely appearing as two doublets. ~6.5 ppm (d, 1H, pyrazole C4-H): Proton on the C4 position of the pyrazole ring. ~7.8 ppm (d, 1H, pyrazole C5-H): Proton on the C5 position of the pyrazole ring. ~2.4 ppm (s, 3H, CH₃): Singlet for the methyl protons of the tolyl group. |

| ¹³C NMR | ~150-140 ppm: Quaternary carbons of the pyrazole ring (C3 and C5). ~138-125 ppm: Aromatic carbons of the tolyl group. ~105 ppm: C4 carbon of the pyrazole ring. ~21 ppm: Methyl carbon of the tolyl group. |

| IR (cm⁻¹) | ~3200-3100 (N-H stretch): Characteristic broad peak for the N-H bond in the pyrazole ring. ~3100-3000 (C-H stretch, aromatic): Aromatic C-H stretching vibrations. ~1600, 1500, 1450 (C=C and C=N stretch): Aromatic and pyrazole ring stretching vibrations. ~820 (C-H bend, p-disubstituted): Out-of-plane bending for the para-substituted tolyl group. |

| Mass Spec. | [M]⁺ at m/z = 158: The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation may involve the loss of the methyl group or cleavage of the pyrazole ring. |

Applications in Drug Development

The this compound scaffold is a recurring motif in compounds with significant therapeutic potential, particularly in oncology and anti-inflammatory drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of tolyl-pyrazole derivatives against a range of human cancer cell lines.[10][11] For instance, derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have demonstrated significant cytotoxic activity against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines, with IC₅₀ values in the low micromolar range.[10][11] The mechanism of action for many anticancer pyrazoles involves the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.

Anti-inflammatory Activity

The pyrazole core is famously present in the selective COX-2 inhibitor, Celecoxib. This highlights the potential of pyrazole derivatives as anti-inflammatory agents.[10] Tolyl-pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] The anti-inflammatory effects of these compounds are often evaluated in vivo using models such as carrageenan-induced paw edema in rats.

Illustrative Biological Pathway: COX Inhibition

Caption: Inhibition of the COX pathway by tolyl-pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of this compound and its derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

Workflow for MTT Assay:

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as Acute Toxicity 4 (Oral).[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek medical attention.

Conclusion

This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis, coupled with the extensive biological activities exhibited by its derivatives, underscores its importance for researchers, scientists, and drug development professionals. The insights provided in this technical guide aim to facilitate further exploration and exploitation of this privileged structure in the quest for novel and effective therapeutic agents.

References

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central. Available at: [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC. PubMed Central. Available at: [Link]

-

Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p. Der Pharma Chemica. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. Available at: [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. Available at: [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC. NIH. Available at: [Link]

-

3-phenyl-1H-pyrazole | C9H8N2 - PubChem. NIH. Available at: [Link]

-

Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 59843-75-3 [smolecule.com]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-p-Tolyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 3-(p-Tolyl)-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: The pyrazole nucleus represents a cornerstone in heterocyclic chemistry, renowned for its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This guide provides an in-depth technical overview of 3-(p-Tolyl)-1H-pyrazole, a key derivative that serves as both a versatile synthetic building block and a scaffold for drug discovery.[4] We will explore its fundamental molecular profile, detail a robust synthetic protocol with mechanistic insights, outline methods for its comprehensive spectroscopic characterization, and discuss its established and emerging applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.[1][5][6] This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this high-value heterocyclic compound.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates potent and specific interactions with biological targets. The pyrazole ring is a bioisostere for various functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Its presence in blockbuster drugs like the anti-inflammatory agent Celecoxib (a COX-2 inhibitor) and the anti-cancer drug Crizotinib (an ALK and ROS1 inhibitor) underscores the profound impact of this scaffold on modern medicine.[7] The derivatization of the pyrazole core, such as with the p-tolyl group, enhances lipophilicity and provides vectors for further molecular exploration, making this compound a compound of significant interest.[4]

Core Molecular Profile of this compound

A precise understanding of the molecule's fundamental properties is critical for its effective application in synthesis and biological screening.

Chemical Structure and Nomenclature

The designation "this compound" is commonly used in commercial and research contexts. However, according to IUPAC nomenclature rules, the correct name is 5-(4-methylphenyl)-1H-pyrazole .[4] This ambiguity arises from the tautomerism of the unsubstituted pyrazole ring. For consistency, this guide will use the common name while acknowledging the formal IUPAC designation.

The structure consists of a five-membered pyrazole ring attached at position 3 to a p-tolyl group (a 4-methylphenyl substituent).

Physicochemical Properties

The key properties of this compound are summarized in the table below. These data are essential for planning reactions, determining appropriate solvent systems, and calculating molar equivalents.

| Property | Value | Reference |

| CAS Number | 59843-75-3 | [4][8] |

| Molecular Formula | C₁₀H₁₀N₂ | [4][9] |

| Molecular Weight | 158.20 g/mol | [4][9] |

| Appearance | Solid / Powder | [9] |

| SMILES | Cc1ccc(cc1)-c2cc[nH]n2 | [4][9] |

| InChI Key | VOMXXXBTALQTAK-UHFFFAOYSA-N | [4][9] |

Structural Visualization

The following diagram illustrates the two-dimensional chemical structure and atom numbering of this compound.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The construction of the pyrazole ring is a well-established field, with several reliable methods available. One of the most common and robust approaches involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[4]

Overview of Synthetic Strategies

-

Knorr Pyrazole Synthesis: The archetypal method involving the reaction of a β-diketone with hydrazine.

-

Condensation with α,β-Unsaturated Carbonyls: The reaction of hydrazine with α,β-unsaturated aldehydes or ketones (chalcones) provides a direct route to pyrazolines, which can be subsequently oxidized to pyrazoles.

-

Cyclization of Hydrazonyl Halides: A reliable method for producing trisubstituted pyrazoles.[4]

-

Multicomponent Reactions: Modern approaches that combine several reactants in a one-pot synthesis, offering high efficiency and atom economy.[4]

For this compound, a highly effective pathway is the reaction of 4'-methylacetophenone with an appropriate carbonyl equivalent to form a chalcone intermediate, followed by cyclization with hydrazine hydrate.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol describes a validated two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 1-(p-tolyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Equivalent)

-

Reagent Preparation: In a 250 mL round-bottom flask, combine 4'-methylacetophenone (10 g, 74.5 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15 mL, 111.8 mmol).

-

Causality: DMF-DMA serves as a synthon for the β-carbonyl group, reacting with the enolizable ketone to form an enaminone, which is a stable and reactive intermediate for pyrazole synthesis.

-

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours.

-

Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting ketone spot is consumed.

-

-

Workup: Cool the reaction mixture to room temperature. The product often crystallizes upon cooling. If not, reduce the volume under vacuum to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove residual DMF-DMA, and dry under vacuum. The resulting enaminone is typically used in the next step without further purification.

Step 2: Cyclization to this compound

-

Reaction Setup: To a solution of the crude enaminone (10 g, 52.8 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (3.2 mL, 66.0 mmol) dropwise at room temperature.

-

Causality: Ethanol is an ideal solvent as it dissolves the organic intermediate and is miscible with aqueous hydrazine hydrate. The slight excess of hydrazine ensures the complete conversion of the enaminone.

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 3-5 hours.

-

Self-Validation: Monitor the disappearance of the enaminone intermediate by TLC.

-

-

Isolation: After cooling, remove the ethanol under reduced pressure. Add 100 mL of water to the residue, which should precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration. Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.

Workflow Visualization

The following diagram outlines the synthetic pathway described above.

Caption: Inhibition of the COX-2 enzyme by a pyrazole derivative.

Conclusion and Future Directions

This compound is more than a simple heterocyclic compound; it is a validated and versatile platform for chemical synthesis and drug discovery. Its straightforward synthesis, combined with the proven pharmacological importance of the pyrazole scaffold, ensures its continued relevance. Future research will likely focus on its use in developing novel covalent inhibitors, PROTACs, and molecular probes. Furthermore, its application in material science as a ligand for metal complexes or a building block for functional polymers remains a promising area of exploration. [4]The foundational knowledge presented in this guide provides a strong basis for scientists and researchers to innovate upon this valuable molecular architecture.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Abdel-Aziz, A. A.-M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC, NIH. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde. National Institutes of Health. Retrieved from [Link]

-

Li, P., Wang, L., Wang, M., & Wang, L. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. Retrieved from [Link]

-

Pathak, V. N., Gupta, R., & Jain, M. (2015). Current status of pyrazole and its biological activities. PMC, PubMed Central. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Retrieved from [Link]

-

Asif, M., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC, NIH. Retrieved from [Link]

-

Li, J., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from [Link]

-

Cankara Pirol, S., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. ResearchGate. Retrieved from [Link]

-

Gomaa, A. M., & El-Sayed, W. A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Kumar, V., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Buy this compound | 59843-75-3 [smolecule.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. 3-p-Tolyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

"3-(p-Tolyl)-1H-pyrazole" CAS number and molecular weight

An In-Depth Technical Guide to 3-(p-Tolyl)-1H-pyrazole

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and material scientists working with this compound. It moves beyond basic identification to provide insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a p-tolyl group.[1] The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its ability to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions, makes it a frequent constituent of bioactive molecules.

The addition of the p-tolyl group (a para-substituted phenyl ring with a methyl group) to the pyrazole core significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability, and provides a site for further functionalization, allowing for the fine-tuning of its biological activity.[1] This combination of a proven pharmacophore with a modifiable lipophilic group makes this compound a valuable building block in drug discovery and material science.[1]

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59843-75-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂ | [1][4] |

| Molecular Weight | 158.20 g/mol | [2][3][4] |

| IUPAC Name | 3-(4-methylphenyl)-1H-pyrazole | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC=NN2 | [1] |

| InChI Key | VOMXXXBTALQTAK-UHFFFAOYSA-N | [1] |

Note on Tautomerism: It is important for researchers to recognize that this compound can exist in tautomeric forms, primarily 5-(p-Tolyl)-1H-pyrazole, due to the migration of the proton on the nitrogen atoms of the pyrazole ring. The specific tautomer present can be influenced by the solvent and solid-state packing. This is a critical consideration for reaction planning and for interpreting spectroscopic data.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field, offering multiple routes to access the target compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Common Synthetic Routes:

-

Condensation of β-Dicarbonyl Compounds with Hydrazines: This is a classic and highly reliable method. The reaction of a 1-(p-tolyl)-1,3-butanedione with hydrazine hydrate under acidic or basic conditions will yield the desired pyrazole through a cyclization-condensation cascade. The mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

-

Cyclization of Hydrazonyl Halides: This method provides an alternative route, often used for generating specific regioisomers.

-

Multicomponent Reactions (MCRs): Modern synthetic strategies increasingly employ MCRs, which offer higher atom economy and efficiency. An MCR involving a p-tolyl-substituted aldehyde, a source of hydrazine, and a suitable catalyst can construct the pyrazole core in a single step.[1]

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of this compound, emphasizing the self-validating nature of the protocol through in-process controls.

Caption: Generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development and Material Science

The structural motifs within this compound make it a compound of significant interest in several high-value research areas.

-

Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide range of biological activities. This scaffold is being actively investigated for the development of new therapeutic agents, particularly in oncology and inflammation.[1] The p-tolyl group can be strategically positioned to interact with hydrophobic pockets in enzyme active sites or protein-protein interfaces.

-

Agrochemicals: Certain pyrazole compounds have demonstrated potent herbicidal properties.[1] Research in this area focuses on developing selective and environmentally benign herbicides.

-

Material Science: The aromatic and electron-rich nature of the pyrazole ring, combined with the tunability of the tolyl substituent, makes these compounds candidates for designing novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or functional polymers.[1]

Conceptual Signaling Pathway Involvement

Derivatives of this compound are often designed as kinase inhibitors. The diagram below conceptualizes how such a derivative might function by blocking an ATP-binding site, thereby inhibiting a downstream signaling cascade implicated in cell proliferation.

Caption: Conceptual model of a pyrazole derivative inhibiting a kinase signaling pathway.

Conclusion

This compound is more than a simple chemical entity; it is a versatile platform for innovation. Its straightforward synthesis, combined with the proven biological relevance of the pyrazole core and the advantageous physicochemical properties imparted by the p-tolyl group, ensures its continued importance in academic and industrial research. This guide provides the foundational knowledge required for scientists to effectively harness the potential of this valuable compound.

References

Sources

"3-(p-Tolyl)-1H-pyrazole" solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 3-(p-Tolyl)-1H-pyrazole

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a p-tolyl group.[1] With the molecular formula C₁₀H₁₀N₂, this compound serves as a versatile building block in various scientific domains.[1][2] Its structure, which combines a lipophilic tolyl group with the hydrogen-bonding capabilities of the pyrazole moiety, imparts unique chemical properties that are of significant interest in medicinal chemistry, material science, and agrochemical research.[1][3] Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]

Understanding the solubility and stability of this compound is a critical prerequisite for its effective application in drug development and material design. These parameters directly influence formulation strategies, shelf-life, biological availability, and reactivity in synthetic protocols. This guide provides a comprehensive overview of the known solubility and stability data for this compound, details robust experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before exploring its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [2] |

| Molecular Weight | 158.20 g/mol | [2] |

| CAS Number | 59843-75-3 | [2] |

| Appearance | Solid |

Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The structure of this compound presents a dual character: the p-tolyl group is nonpolar and lipophilic, while the pyrazole ring, containing two nitrogen atoms and an N-H bond, is polar and capable of acting as both a hydrogen bond donor and acceptor.[6] This duality suggests that its solubility will be highly dependent on the nature of the solvent.

Rationale for Solubility Behavior

-

In Nonpolar Solvents: The presence of the aromatic p-tolyl group enhances its lipophilicity, suggesting favorable solubility in organic solvents.[1]

-

In Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) are effective at dissolving a wide range of compounds, and this compound is noted to be soluble in DMSO.[2]

-

In Polar Protic Solvents: In solvents like water or ethanol, the N-H group of the pyrazole ring can form hydrogen bonds. However, the large nonpolar tolyl group may limit solubility in highly polar solvents like water. Generally, pyrazole itself has limited solubility in water.[7]

-

In Aqueous Acids and Bases: The pyrazole ring is weakly basic and can be protonated under acidic conditions to form a more soluble salt.[8][9] Conversely, the N-H proton is weakly acidic and can be removed by a strong base, also forming a salt.[4][9] This reactivity is key to its solubility in acidic and basic aqueous solutions.

Summary of Known Solubility Data

Quantitative public-domain data is limited; however, qualitative descriptions and formulation data provide valuable insights.

| Solvent/System | Solubility | Rationale / Notes |

| Organic Solvents | Good solubility reported | The lipophilic p-tolyl group drives solubility in less polar environments.[1] |

| DMSO | Soluble | A common solvent for organic compounds; used for preparing stock solutions.[2] |

| Water | Expected to be low | The nonpolar surface area of the tolyl group likely outweighs the polar nature of the pyrazole ring.[7] |

| Aqueous Acid (e.g., 5% HCl) | Likely Soluble | The basic nitrogen atom in the pyrazole ring can be protonated, forming a water-soluble salt.[10][11] |

| Aqueous Base (e.g., 5% NaOH) | Likely Insoluble | The N-H proton of the pyrazole ring is generally not acidic enough to be deprotonated by dilute NaOH.[10][11] |

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a systematic approach to characterizing the solubility of this compound across a range of standard solvents.[10][11][12] The causality behind this workflow is to classify the compound based on its acid-base properties and polarity.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Spatula and weighing balance

-

Vortex mixer

-

Solvents: Deionized Water, Diethyl Ether, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, cold concentrated H₂SO₄

-

pH indicator paper

Procedure:

-

Water Solubility: a. Add approximately 25 mg of the compound to a test tube. b. Add 0.75 mL of deionized water in three 0.25 mL portions. After each addition, vortex the tube vigorously for 30 seconds. c. Observe for complete dissolution. If the compound dissolves, it is classified as water-soluble. Test the solution's pH with indicator paper.[11] A pH ≤ 4 suggests a carboxylic acid, while a pH ≥ 8 indicates an amine.[11] d. Rationale: This initial step separates polar, low molecular weight compounds from nonpolar or high molecular weight ones.

-

5% NaOH Solubility (for water-insoluble compounds): a. To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition. b. If it dissolves, the compound is a strong or weak acid. c. Rationale: NaOH is a strong base that will deprotonate acidic functional groups (like phenols or carboxylic acids) to form water-soluble sodium salts.[10]

-

5% NaHCO₃ Solubility (if soluble in NaOH): a. To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃ solution. b. Dissolution indicates a strong organic acid (e.g., a carboxylic acid). If it does not dissolve but was soluble in NaOH, it is likely a weak acid (e.g., a phenol).[12] c. Rationale: Sodium bicarbonate is a weak base and will only react with stronger acids. This step differentiates between strong and weak acidic groups.[12]

-

5% HCl Solubility (for water-insoluble compounds): a. To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. b. Dissolution indicates the presence of a basic functional group, most commonly an amine.[10] c. Rationale: HCl will protonate basic sites, such as the pyridine-type nitrogen in the pyrazole ring, forming a water-soluble hydrochloride salt.[10]

-

Concentrated H₂SO₄ (for compounds insoluble in previous aqueous solutions): a. Add 25 mg of the compound to a dry test tube, then carefully add 0.75 mL of cold, concentrated sulfuric acid. b. Dissolution or a distinct color change suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a compound that can be easily sulfonated (like an alkene or aromatic).[11] c. Rationale: Concentrated H₂SO₄ is a powerful protonating agent and can dissolve compounds with weakly basic functional groups that were unreactive in 5% HCl.

-

Organic Solvent Solubility: a. Test solubility in a range of organic solvents (e.g., ethanol, acetone, hexane) using the same procedure as in Step 1 to confirm its behavior in common laboratory media.[13]

Caption: Qualitative solubility analysis workflow.

Stability Profile of this compound

Chemical stability refers to the ability of a substance to resist chemical change or decomposition under various environmental conditions. For pharmaceutical and materials science applications, ensuring stability is paramount for safety, efficacy, and shelf-life. Pyrazole derivatives are generally considered to be thermally stable aromatic compounds.[14][15]

Factors Affecting Stability

-

Temperature: Elevated temperatures can provide the activation energy needed for decomposition reactions.[16] Pyrazole-based energetic materials are noted for their high thermal stability.[15][17]

-

pH: Extreme pH conditions can lead to acid- or base-catalyzed hydrolysis or ring-opening reactions, although the pyrazole ring itself is relatively robust.[9]

-

Light (Photostability): Exposure to UV or visible light can induce photochemical reactions. While some pyrazole derivatives are used as fluorescent probes and exhibit good photostability, this property must be experimentally verified for each specific compound.[14]

-

Oxidation: The pyrazole ring is generally resistant to oxidation, though side chains can be susceptible.[8]

Summary of Known Stability Data

The following data provides specific storage recommendations, indicating good stability under controlled conditions.

| Condition | Stability | Notes |

| Solid (Powder) | Stable for 3 years at -20°C | Long-term storage as a solid should be in a freezer to minimize any potential degradation.[2] |

| In Solvent (DMSO) | Stable for 1 year at -80°C | Once dissolved, the compound should be stored at ultra-low temperatures to prevent degradation in solution.[2] |

| Thermal Stability | Generally high | Pyrazole derivatives are known for their thermal robustness.[1][14] |

Experimental Protocol: Forced Degradation Study for Stability Assessment

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of a compound.[18][19] This protocol uses High-Performance Liquid Chromatography (HPLC) as the analytical endpoint, as it is a highly sensitive and quantitative technique for separating and quantifying the parent compound and any new impurities.[20]

Objective: To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol

-

Stress agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water). This will be the source for all stress samples.

-

Establish Analytical Method: Develop a stability-indicating HPLC method capable of separating the parent peak from any potential degradation products.

-

Initiate Stress Conditions (in parallel): a. Control Sample: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase. Analyze immediately (T=0) and store protected from light at 2-8°C. b. Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at 60°C. c. Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at 60°C. d. Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature. e. Thermal Degradation: Keep an aliquot of the stock solution in an oven at 80°C. f. Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber.

-

Time-Point Analysis: a. Withdraw samples from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). b. Before injection, neutralize the acid and base hydrolysis samples. c. Analyze all samples by HPLC, including the control.

-

Data Evaluation: a. Compare the chromatograms of the stressed samples to the control sample. b. Calculate the percentage degradation of the parent compound. c. Note the appearance of any new peaks (degradation products) and their area percentages. d. Rationale: This systematic approach reveals the specific conditions under which the compound is unstable, providing crucial information for handling, formulation, and storage.[21]

Caption: Workflow for a forced degradation stability study.

Conclusion

This compound is a compound of significant scientific interest, characterized by good solubility in common organic solvents and notable stability.[1][2] Its amphiphilic nature, derived from the combination of a nonpolar tolyl group and a polar pyrazole ring, dictates its solubility profile. The compound exhibits excellent long-term stability when stored as a solid at -20°C and in solution at -80°C.[2] The provided experimental protocols offer robust, field-proven methodologies for researchers to further characterize the solubility and stability of this compound, ensuring its effective and reliable use in drug discovery, materials science, and beyond. A thorough understanding of these properties is the cornerstone of successful formulation and application development.

References

-

National Institutes of Health (PMC). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Request PDF. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. [Link]

-

Semantic Scholar. Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. [Link]

-

ResearchGate. High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. [Link]

-

ACS Publications. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. [Link]

-

National Institutes of Health (PubChem). 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde. [Link]

-

Microtrac. Chemical vs. Physical Stability of Formulations. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

National Institutes of Health (PMC). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

-

ResearchGate. How to determine chemical stability of a pharmaceutical formulation/product. [Link]

-

Bentham Science. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

RSC Publishing. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

National Institutes of Health (PMC). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]

-

National Institutes of Health (PMC). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

ACS Publications. Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. [Link]

-

National Institutes of Health (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

-

National Institutes of Health (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

- 1. Buy this compound | 59843-75-3 [smolecule.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. chemimpex.com [chemimpex.com]

- 4. orientjchem.org [orientjchem.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 21. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

"3-(p-Tolyl)-1H-pyrazole" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(p-Tolyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction

Pyrazoles and their derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide range of biological activities and unique photophysical properties.[1][2][3] As such, the unambiguous structural confirmation of novel pyrazole compounds is a critical step in research and development. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound.

The methodologies and data interpretations presented herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices and data interpretation, this document aims to provide a self-validating framework for the structural elucidation of this and similar heterocyclic compounds.

Compound Profile:

-

IUPAC Name: 3-(4-methylphenyl)-1H-pyrazole

-

Molecular Formula: C₁₀H₁₀N₂

-

Molecular Weight: 158.20 g/mol [4]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the hydrogen atoms in the molecule. For this compound, we expect distinct signals for the pyrazole ring protons, the tolyl ring protons, the methyl group protons, and the N-H proton.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | NH (pyrazole) |

| ~7.70 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to pyrazole) |

| ~7.60 | d, J ≈ 2.0 Hz | 1H | C5-H (pyrazole) |

| ~7.25 | d, J ≈ 8.0 Hz | 2H | Ar-H (meta to pyrazole) |

| ~6.50 | d, J ≈ 2.0 Hz | 1H | C4-H (pyrazole) |

| ~2.40 | s | 3H | -CH₃ |

Expertise & Experience:

-

The broad singlet for the N-H proton at a downfield shift is characteristic of acidic protons involved in hydrogen bonding or exchange. Its chemical shift can be highly dependent on concentration and solvent.

-

The protons on the tolyl ring appear as two distinct doublets, a classic AA'BB' system, due to the symmetry of the para-substituted ring. The protons ortho to the electron-withdrawing pyrazole ring are expected to be more deshielded (~7.70 ppm) than the meta protons (~7.25 ppm).

-

The pyrazole ring protons (H4 and H5) appear as doublets due to coupling with each other. H5 is typically more downfield than H4.

-

The methyl group protons appear as a sharp singlet around 2.40 ppm, a typical region for benzylic methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C 3 (pyrazole) |

| ~138.0 | Ar-C (ipso, attached to CH₃) |

| ~134.0 | C 5 (pyrazole) |

| ~129.5 | Ar-C H (meta to pyrazole) |

| ~128.0 | Ar-C (ipso, attached to pyrazole) |

| ~125.5 | Ar-C H (ortho to pyrazole) |

| ~103.0 | C 4 (pyrazole) |

| ~21.0 | -C H₃ |

Expertise & Experience:

-

The carbon atom C3, directly attached to the nitrogen atoms and the tolyl ring, is expected to be the most downfield among the pyrazole carbons.

-

The quaternary carbons of the tolyl ring will typically show less intense signals than the protonated carbons.

-

The methyl carbon appears at a characteristic upfield shift of around 21.0 ppm.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[1][5]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition (¹H NMR): Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-15 ppm, a 45° pulse angle, and a relaxation delay of 1-2 seconds.[5]

-

Data Acquisition (¹³C NMR): Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans are typically required to achieve a good signal-to-noise ratio.[1]

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation.[6]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3150 - 3300 | N-H stretch (pyrazole) | Medium, Broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 2960 | Aliphatic C-H stretch (CH₃) | Medium-Weak |

| ~1600, ~1520, ~1480 | C=C Aromatic ring stretch | Medium-Strong |

| ~1550 | C=N stretch (pyrazole ring) | Medium |

| 820 - 840 | C-H out-of-plane bend (para-disubstituted) | Strong |

Trustworthiness: The presence of a broad band around 3200 cm⁻¹ is a strong indicator of the N-H group. The sharp, strong band in the 820-840 cm⁻¹ region is highly characteristic of 1,4- (para) disubstitution on a benzene ring, providing a key piece of evidence for the tolyl group's substitution pattern. The combination of these peaks with aromatic C=C and C=N stretches provides a unique fingerprint for the target molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry sample with approximately 100 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through its fragmentation pattern.[5]

-

Expected Molecular Ion: For this compound (C₁₀H₁₀N₂), the monoisotopic mass is 158.08. In electron ionization (EI), a molecular ion peak (M⁺˙) would be observed at m/z 158 . In electrospray ionization (ESI), a protonated molecule ([M+H]⁺) would be seen at m/z 159 .

Plausible Fragmentation Pattern

The fragmentation is dictated by the stability of the resulting ions and neutral fragments. The pyrazole and tolyl rings are relatively stable.

Table 4: Predicted Major Fragments in Mass Spectrometry (EI)

| m/z | Proposed Fragment |

| 158 | [C₁₀H₁₀N₂]⁺˙ (Molecular Ion) |

| 157 | [M-H]⁺ |

| 130 | [M-N₂]⁺˙ or [M-HCN-H]⁺ |

| 115 | [C₉H₇]⁺ (Loss of HN₂) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Authoritative Grounding: The fragmentation of aromatic and heterocyclic systems is well-documented. The formation of the tropylium ion (m/z 91) from the tolyl group is a classic and highly favorable fragmentation pathway. The fragmentation of the pyrazole ring itself can lead to the loss of stable molecules like N₂ or HCN, as observed in related structures.[7]

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent like methanol or acetonitrile.[5]

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS). Acquire the spectrum in the desired mass range (e.g., m/z 50-500).

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the pyrazole N-H and the para-substituted aromatic ring. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural information through predictable fragmentation patterns. This integrated spectroscopic approach provides a robust and self-validating system for the unambiguous characterization of this and related heterocyclic compounds, which is an indispensable step in chemical synthesis and drug discovery.

References

- A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles. (n.d.). BenchChem.

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). BenchChem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019). Journal of Molecular Structure.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH.

- (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. (n.d.). NIH.

- Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. (n.d.).

-

Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1][5][8]Oxadiazole. (2022). ResearchGate. Retrieved from

- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). (n.d.). Human Metabolome Database.

- 3-phenyl-1H-pyrazole. (n.d.). PubChem - NIH.

- 3-p-Tolyl-1H-pyrazole AldrichCPR. (n.d.). Sigma-Aldrich.

- Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). (2025). ResearchGate.

- Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). (2025). Nepal Journals Online.

- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (2021). Scientific.net.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.

- 13C NMR of 1-(4-(Benzylsulfonyl)phenyl). (n.d.).

- This compound. (n.d.). TargetMol.

- 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. (n.d.). PMC - PubMed Central.

- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate.

- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). NIH.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- 1H NMR of pyrazole : r/chemhelp. (2024). Reddit.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR.

- 1H-Pyrazole. (n.d.). NIST WebBook.

- IR spectrum of pyrazoline 9. (n.d.). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TargetMol [targetmol.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(p-Tolyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole and its derivatives are cornerstones in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1] The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is paramount for understanding their physicochemical properties, stability, and interaction with biological targets. This guide provides a comprehensive technical overview of the crystal structure analysis of 3-(p-Tolyl)-1H-pyrazole, a key intermediate in the synthesis of various bioactive compounds. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the writing of this guide, we present a complete workflow for its determination and a predictive analysis based on closely related structures. This document serves as a self-validating protocol, empowering researchers to conduct this analysis from synthesis to structural elucidation and interpretation.

Introduction: The Significance of Crystal Structure in Drug Development

The spatial arrangement of atoms and molecules in a crystal lattice governs crucial properties of an active pharmaceutical ingredient (API), including its solubility, dissolution rate, bioavailability, and stability. For pyrazole derivatives, which are known to engage in various intermolecular interactions, a thorough understanding of their crystal packing is essential for rational drug design and development. The p-tolyl substituent in this compound introduces both steric and electronic modifications to the pyrazole core, making the analysis of its crystal structure particularly insightful for predicting the behavior of related compounds.

This guide will navigate the reader through the essential stages of crystal structure analysis:

-

Synthesis and Purification: The foundational step to obtaining a pure sample.

-

Single Crystal Growth: A critical and often challenging phase to produce diffraction-quality crystals.

-

Single-Crystal X-ray Diffraction (SC-XRD): The definitive technique for determining the atomic arrangement in a crystal.

-

Structure Solution, Refinement, and Validation: The computational process of translating diffraction data into a molecular model.

-

Predictive Structural Analysis: An insightful exploration of the expected molecular geometry, intermolecular interactions, and crystal packing of this compound based on analogous structures.

Synthesis and Purification of this compound

The synthesis of this compound can be approached through several established methods for pyrazole ring formation. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine.

Recommended Synthetic Protocol

A plausible and efficient route to this compound is the reaction of 1-(p-tolyl)ethanone with a suitable formylating agent to generate a 1,3-dicarbonyl intermediate, followed by cyclization with hydrazine hydrate.

Step 1: Formation of 3-oxo-3-(p-tolyl)propanal

-

To a solution of sodium methoxide in dry methanol, add 1-(p-tolyl)ethanone.

-

Slowly add ethyl formate at room temperature and stir the mixture overnight.

-

Quench the reaction with water and acidify with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyclization to form this compound

-

Dissolve the crude 3-oxo-3-(p-tolyl)propanal in ethanol.

-

Add hydrazine hydrate dropwise to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Purification for Crystallization

The purity of the compound is of utmost importance for successful crystallization. The synthesized this compound should be of high purity (>98%), as confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth: The Art and Science

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.

Solvent Selection

A systematic approach to solvent screening is recommended. The ideal solvent is one in which the compound is moderately soluble.

Crystallization Techniques

-

Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.

Experimental Workflow

Caption: Experimental workflow for crystal structure analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

| Parameter | Typical Value for a Small Organic Molecule |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | 100(2) K |

| Detector | CCD or CMOS area detector |

| Scan mode | ω and φ scans |

| 2θ range | 2° to 28° |

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The phase information, which is lost during the experiment, is retrieved using computational methods such as direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure. This process is typically performed using software packages such as SHELX, Olex2, or CRYSTALS.[2][3][4]

Predictive Analysis of the Crystal Structure of this compound

In the absence of experimental data for this compound, we can predict its structural features by analyzing the crystal structures of closely related compounds containing the p-tolyl-pyrazole moiety.

Molecular Geometry

The pyrazole ring is expected to be planar. The p-tolyl ring will be twisted with respect to the pyrazole ring due to steric hindrance. The dihedral angle between the mean planes of the pyrazole and p-tolyl rings is anticipated to be in the range of 20-60°, similar to what is observed in related structures.[5][6]

Intermolecular Interactions

The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp² hybridized nitrogen) in the pyrazole ring makes hydrogen bonding a dominant feature in the crystal packing.

Caption: Potential hydrogen bonding motifs.

-

N-H···N Hydrogen Bonds: Molecules of this compound are likely to form hydrogen-bonded supramolecular synthons, such as dimers or catemeric chains.

-

C-H···π Interactions: The aromatic p-tolyl rings can participate in C-H···π interactions with neighboring molecules, contributing to the overall stability of the crystal packing.[5]

-

π-π Stacking: The planar pyrazole and p-tolyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Crystal Packing

The interplay of these intermolecular interactions will dictate the overall crystal packing. It is plausible that the molecules will pack in a herringbone or a layered fashion, maximizing the favorable intermolecular contacts.

Conclusion

This technical guide provides a comprehensive roadmap for the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-quality crystal structure. The predictive analysis, based on the known structures of related compounds, offers valuable insights into the expected structural features of this important molecule. A thorough understanding of the crystal structure of this compound and its derivatives is crucial for the rational design and development of new therapeutic agents with improved efficacy and physicochemical properties.

References

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2012). Synthesis and biological evaluation of novel pyrazole derivatives. Medicinal Chemistry Research, 21(9), 2482-2491.

- Ferreira, S. B., da Silva, F. de C., & Pinto, A. C. (2010). Recent advances in the synthesis of pyrazoles.

- Holden, A., & Singer, P. (1960). Crystals and Crystal Growing. Doubleday.

-

Betteridge, P. W., Carruthers, J. R., Cooper, R. I., Prout, K., & Watkin, D. J. (2003). CRYSTALS version 12: software for guided crystal structure analysis. Journal of Applied Crystallography, 36(6), 1487-1487. [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1), 1-8. [Link]

-

University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

-

Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

- Elguero, J. (1996). Pyrazoles and their Benzo Derivatives.

-

Zhu, S., & sta, G. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6519. [Link]

-

El-Faham, A., et al. (2014). (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189–o1190. [Link]

-

de Gruyter. (2016). Crystal structure of 3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a rare Z′ = 3 structure, C20H17N5O. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 481-483. [Link]

Sources

- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 5. (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Applications of 3-(p-Tolyl)-1H-pyrazole

Abstract

The pyrazole nucleus represents a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, leading to their incorporation into numerous approved pharmaceuticals. This technical guide provides a comprehensive exploration of a specific, yet significant, analog: 3-(p-Tolyl)-1H-pyrazole. We delve into the historical context of its discovery, tracing back to the seminal work of Ludwig Knorr, and present a detailed, field-tested protocol for its synthesis via the classical Knorr pyrazole condensation. The guide elucidates the underlying reaction mechanism, discusses critical process parameters, and outlines modern characterization techniques. Furthermore, we survey the burgeoning applications of the tolyl-pyrazole motif in drug discovery, highlighting its role in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important heterocyclic compound.

Part 1: The Historical Context: The Genesis of Pyrazole Chemistry

The journey into pyrazole chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1] While investigating derivatives of quinine, Knorr serendipitously discovered that the condensation of ethyl acetoacetate with phenylhydrazine did not produce the expected quinoline derivative, but rather a novel five-membered heterocyclic compound he named pyrazole. This foundational reaction, now universally known as the Knorr pyrazole synthesis , became the first and most fundamental method for constructing the pyrazole ring.[2][3] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a robust and versatile reaction that opened the door to a vast new area of heterocyclic chemistry.[4] The stability conferred by the aromaticity of the pyrazole ring, coupled with the high reactivity of the hydrazine starting material, often leads to high-yield syntheses, a factor that has contributed to its widespread study and application for over a century.[5]

Part 2: Synthesis of this compound

The most direct and classical approach to synthesizing this compound is through the Knorr pyrazole synthesis. This method provides an excellent framework for understanding the core principles of pyrazole formation.

Causality of Experimental Design

The chosen synthetic route relies on the cyclocondensation reaction between hydrazine and a tailored 1,3-dicarbonyl precursor, 1-(p-tolyl)butane-1,3-dione .

-

Precursor Selection : 1-(p-tolyl)butane-1,3-dione is selected because its structure dictates the final substitution pattern of the pyrazole. The p-tolyl group and the methyl group attached to the two carbonyls will become the substituents at the 3- and 5-positions of the pyrazole ring.

-

Reagent Selection : Hydrazine hydrate is used as the source of the two adjacent nitrogen atoms required to form the pyrazole ring. It acts as a potent bis-nucleophile.

-

Catalyst : A catalytic amount of acid (e.g., glacial acetic acid) is employed to protonate a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine nitrogen. This catalysis accelerates the initial condensation step.[3]

-

Solvent : Ethanol or another protic solvent is chosen to ensure the solubility of both the dicarbonyl compound and the hydrazine salt, facilitating an efficient reaction.

Reaction Mechanism: Knorr Pyrazole Synthesis